molecular formula C23H22N6O2S B2879560 N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1021217-96-8

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2879560
CAS No.: 1021217-96-8
M. Wt: 446.53
InChI Key: HDEYPMXIEMBYSP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide, a sulfonamide, and multiple aromatic rings . It’s likely that this compound could have potential applications in medicinal chemistry due to the presence of these functional groups, which are common in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amide and sulfonamide groups might be susceptible to hydrolysis or other nucleophilic attack . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents . Its melting and boiling points would depend on factors such as molecular weight and intermolecular forces .

Scientific Research Applications

  • Synthesis Techniques : One-pot synthesis methods have been developed for creating sulfonamide compounds, including those structurally related to the chemical . These methods offer efficient routes for preparing heterocyclic compounds containing a sulfonamido moiety (Rozentsveig et al., 2013); (Yu et al., 2014).

  • Antibacterial Applications : Novel heterocyclic compounds with a sulfonamido moiety, similar to the compound , have been synthesized and evaluated for antibacterial properties (Azab et al., 2013); (El‐Emary et al., 2002).

  • Antimalarial and Antiviral Properties : Research has been conducted on the reactivity and antimalarial activity of sulfonamide derivatives, which is relevant to understanding the potential applications of the compound (Fahim & Ismael, 2021).

  • Drug Metabolism Studies : The compound has been studied in the context of drug metabolism, particularly its biocatalysis and the preparation of mammalian metabolites (Zmijewski et al., 2006).

  • Electrophysiological Activity : Research has been conducted on the synthesis and electrophysiological activity of related sulfonamides, which might inform the potential therapeutic uses of the compound (Morgan et al., 1990).

  • Antitumor and Antibacterial Agents : The compound and its derivatives have been investigated for their potential as antitumor and antibacterial agents, highlighting the versatility of sulfonamide compounds in medical applications (Hafez et al., 2017).

  • Antiulcer Agents : Studies have been conducted on imidazo[1,2-a]pyridines, similar in structure to the compound , for their potential as antiulcer agents (Starrett et al., 1989).

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Therefore, it’s possible that this compound may also target the same or similar biological entities.

Mode of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development . This suggests that the compound might interact with its targets in a way that inhibits their function, leading to its anti-tubercular activity.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling this or any chemical compound .

Future Directions

Future research could explore the potential applications of this compound, such as its use as a pharmaceutical or its role in chemical reactions . Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

4-phenyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S/c30-32(31,21-10-8-19(9-11-21)18-5-2-1-3-6-18)26-16-15-25-22-12-13-23(29-28-22)27-20-7-4-14-24-17-20/h1-14,17,26H,15-16H2,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEYPMXIEMBYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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